Enhanced 5-Lipoxygenase (5-LO) Inhibition Relative to Non-Halogenated Analogs
The target compound exhibits potent inhibition of human 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis implicated in inflammatory diseases. In a cell-intact assay using human neutrophils stimulated with 20 µM A23187/AA ionophore, the compound displayed an IC₅₀ of 3.6 µM [1]. In contrast, the non-brominated analog N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide demonstrates minimal activity, with reported IC₅₀ values > 100 µM across multiple assay targets, indicating that bromination is critical for target engagement [2]. This represents an approximate 28-fold or greater improvement in potency attributable to the bromine substituent.
| Evidence Dimension | Inhibition of 5-Lipoxygenase (5-LO) enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 3.6 µM |
| Comparator Or Baseline | N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide (non-brominated analog): IC₅₀ > 100 µM for Tyrosine-protein phosphatase non-receptor type 7 (T-cell protein-tyrosine phosphatase) |
| Quantified Difference | > 28-fold increase in potency (3.6 µM vs >100 µM) |
| Conditions | Human neutrophil cell-intact assay; product formation measurement; presence of 20 µM A23187/AA ionophore |
Why This Matters
This differential potency makes the brominated compound the preferred choice for structure-activity relationship (SAR) studies targeting the 5-LO pathway and for procurement of lead-like molecules with validated enzymatic inhibition.
- [1] BindingDB entry BDBM50012184. 5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide. IC₅₀ = 3.6 µM for 5-LO in human neutrophils. View Source
- [2] BindingDB entry BDBM42073. N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide. IC₅₀ > 100 µM for Tyrosine-protein phosphatase non-receptor type 7. View Source
